molecular formula C4H14Cl2N2O B109378 2,2'-Oxybis(ethylamine) dihydrochloride CAS No. 60792-79-2

2,2'-Oxybis(ethylamine) dihydrochloride

Cat. No. B109378
CAS RN: 60792-79-2
M. Wt: 177.07 g/mol
InChI Key: KTCUXFVANABSPX-UHFFFAOYSA-N
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Description

2,2’-Oxybis(ethylamine) dihydrochloride, also known as 2,2’-Oxydiethylamine dihydrochloride, is a chemical compound with the molecular formula C4H14Cl2N2O . It has a molecular weight of 177.07 g/mol . The compound is solid at 20 degrees Celsius and is hygroscopic .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-aminoethoxy)ethanamine;dihydrochloride . The InChI string is InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H . The compound’s canonical SMILES string is C(COCCN)N.Cl.Cl .


Physical And Chemical Properties Analysis

2,2’-Oxybis(ethylamine) dihydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the environment . The compound has a melting point range of 230.0 to 235.0 °C .

Scientific Research Applications

1. Dynamic Combinatorial Libraries and [2]Rotaxanes

2,2'-Oxybis(ethylamine) dihydrochloride is used in forming dynamic combinatorial libraries, as demonstrated in a study by Haussmann, Khan, and Stoddart (2007). They showed that this compound, in combination with 2,6-diformylpyridine, forms a dynamic library of nine members. This dynamic character is essential for creating [2]rotaxanes, a type of mechanically-interlocked molecular architecture. This study reveals the potential of this compound in molecular engineering and design (Haussmann, Khan, & Stoddart, 2007).

2. Nanofiltration Membranes

Jinbo et al. (2015) explored the application of this compound in fabricating thin-film composite nanofiltration membranes. These membranes showed improved antifouling properties and flux, indicating the compound's utility in water treatment and purification processes (Jinbo et al., 2015).

3. Structural and Solution Studies of Ln(III)-OBETA Complexes

Negri et al. (2014) conducted a comprehensive study on the structural and solution properties of Ln(III)-OBETA complexes, where OBETA stands for 2,2'-oxybis(ethylamine)-N,N,N',N'-tetraacetic acid. This research highlighted the higher stability of these complexes compared to their counterparts, suggesting their potential in applications like MRI contrast agents (Negri et al., 2014).

4. Coordination Chemistry and Metal Complexes

Smucker, Vanstipdonk, and Eichhorn (2007) utilized this compound in the synthesis of transition metal complexes, particularly focusing on its role in incorporating thiolate donors. Their work contributes to the understanding of coordination chemistry and the potential applications in catalysis and enzyme mimicking (Smucker, Vanstipdonk, & Eichhorn, 2007).

5. Novel Surfactants and Solution Properties

Panda, Fatma, and Kamil (2018) synthesized and characterized novel cationic ester-based Gemini surfactants using this compound. Their study provided insights into the surfactants' improved physicochemical properties, which are useful in various industrial and biomedical applications (Panda, Fatma, & Kamil, 2018).

Mechanism of Action

Target of Action

It’s known that this compound is used as a reactant or reagent in various chemical reactions .

Mode of Action

It’s known to participate in chemical reactions as a reactant or reagent

Biochemical Pathways

It’s known to be used in the synthesis of macrocyclic bisimines , which suggests it may play a role in the formation of these compounds.

Result of Action

It’s known to be used in the synthesis of macrocyclic bisimines , suggesting it contributes to the formation of these compounds.

properties

IUPAC Name

2-(2-aminoethoxy)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCUXFVANABSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209624
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60792-79-2
Record name 2,2'-Oxydiethylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis(ethylamine) hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-OXYDIETHYLAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ9SN78NYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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